molecular formula C24H22N2O2 B10882368 2-(biphenyl-4-yloxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(biphenyl-4-yloxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10882368
M. Wt: 370.4 g/mol
InChI Key: ACFWYZWKZFGUJE-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    2-(biphenyl-4-yloxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide: CCOC(=O)COC1=CC=CC2=C1C=CN2\text{CCOC(=O)COC1=CC=CC2=C1C=CN2}CCOC(=O)COC1=CC=CC2=C1C=CN2

    .
  • It consists of an acetamide group attached to an indole ring via an ethyl linker, with a biphenyl-4-yloxy substituent.
  • This compound has attracted interest due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.

      Reaction Conditions: The synthesis likely involves coupling reactions, such as amide formation or etherification.

      Industrial Production: Industrial-scale production methods are not well-established, as this compound is primarily used in research.

  • Chemical Reactions Analysis

      Reactivity: It may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.

      Major Products: The major products would vary based on the reaction type.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigating its effects on cellular processes, such as cell cycle regulation or protein interactions.

      Medicine: It could serve as a lead compound for drug development, targeting specific pathways.

      Industry: Limited industrial applications, but it may find use in fine chemicals or pharmaceuticals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways: It may modulate signaling pathways, affecting cell growth, apoptosis, or metabolism.

  • Comparison with Similar Compounds

    Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C24H22N2O2

    Molecular Weight

    370.4 g/mol

    IUPAC Name

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-phenylphenoxy)acetamide

    InChI

    InChI=1S/C24H22N2O2/c27-24(25-15-14-20-16-26-23-9-5-4-8-22(20)23)17-28-21-12-10-19(11-13-21)18-6-2-1-3-7-18/h1-13,16,26H,14-15,17H2,(H,25,27)

    InChI Key

    ACFWYZWKZFGUJE-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=CNC4=CC=CC=C43

    Origin of Product

    United States

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